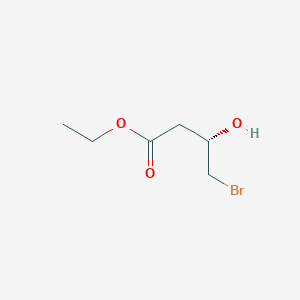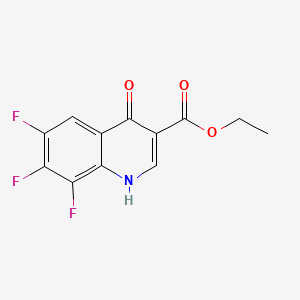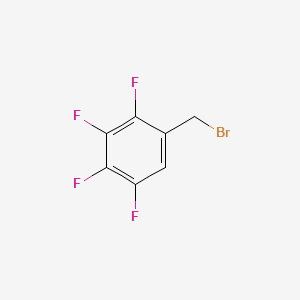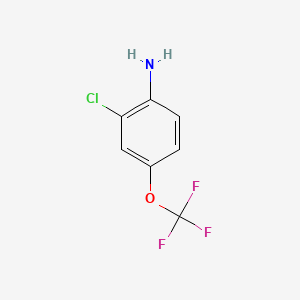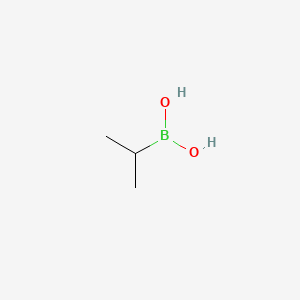
异丙基硼酸
描述
Isopropylboronic acid is a boronic acid derivative that is of significant interest in organic synthesis due to its role as a reagent or catalyst in various chemical reactions. While the provided papers do not directly discuss isopropylboronic acid, they do provide insights into the chemistry of related boronic acid derivatives and their applications in synthesis. For instance, derivatives of N,N-di-isopropylbenzylamine-2-boronic acid have been synthesized and evaluated for their catalytic activity in amide bond formation, which is a fundamental reaction in organic chemistry . Additionally, diisopropyl 2,3-butadien-1-ylboronate, another boronic acid derivative, has been utilized in homoallenylboration reactions with aldehydes, showcasing the versatility of boronic acid derivatives in organic synthesis .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves directed metallation-borylation methods, as demonstrated in the preparation of N,N-di-isopropylbenzylamine-2-boronic acid derivatives . These methods allow for the introduction of various substituents, which can significantly affect the reactivity and selectivity of the boronic acid in subsequent reactions. The synthesis of diisopropyl 2,3-butadien-1-ylboronate also exemplifies a straightforward approach to preparing boronic acid derivatives, which can then be applied as reagents in stereoselective reactions .
Molecular Structure Analysis
The molecular structure of boronic acid derivatives can greatly influence their reactivity and interaction with other molecules. For example, the crystal and molecular structure of a dimeric N-isopropylhydroxamic acid derivative was determined using X-ray diffraction, revealing a trans conformation of the hydroxamate groups and strong intermolecular hydrogen bonding . These structural features are crucial for understanding the behavior of such compounds in chemical reactions and their potential applications.
Chemical Reactions Analysis
Boronic acid derivatives participate in a variety of chemical reactions. The bifunctional N,N-di-isopropylbenzylamine-2-boronic acid catalysts have been shown to facilitate direct amide bond formation between carboxylic acids and amines . The diisopropyl 2,3-butadien-1-ylboronate has been used in homoallenylboration reactions with aldehydes, demonstrating high diastereoselectivity when reacting with an α-chiral aldehyde . Additionally, isopropylamine has been employed as an amino donor in the asymmetric synthesis of unnatural amino acids via ω-transaminase-catalyzed amino group transfer .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acid derivatives are influenced by their molecular structures and the substituents present. For instance, the presence of electron-withdrawing or electron-donating groups can significantly affect the reactivity of boronic acid catalysts in amide bond formation . The stability of boronic esters in water has also been studied, with findings indicating that sugar-boronic esters can exhibit notable selectivity in oligosaccharides due to sugar-indole interactions . These properties are essential for the practical application of boronic acid derivatives in various chemical processes.
科学研究应用
-
Copper-Promoted Cross-Coupling
- Scientific Field: Organic Chemistry .
- Application Summary: Isopropylboronic acid is used as a reagent in copper-promoted cross-coupling reactions . This process is a type of reaction where a copper catalyst facilitates the coupling of two organic compounds .
- Methods of Application: The specific procedures can vary, but generally, the reaction involves the use of a copper catalyst, Isopropylboronic acid, and another organic compound under certain conditions .
- Results or Outcomes: The outcome of this reaction is the formation of a new compound through the creation of a carbon-carbon bond .
-
Domino Heck-Suzuki Reactions
- Scientific Field: Organic Chemistry .
- Application Summary: Isopropylboronic acid is involved in Domino Heck-Suzuki reactions . This is a sequence of reactions that combines the Heck reaction and the Suzuki-Miyaura coupling .
- Methods of Application: The specific procedures can vary, but generally, the reaction involves the use of a palladium catalyst, Isopropylboronic acid, and another organic compound under certain conditions .
- Results or Outcomes: The outcome of this reaction is the formation of a new compound through the creation of a carbon-carbon bond .
-
Suzuki-Miyaura Type Couple Reactions
- Scientific Field: Organic Chemistry .
- Application Summary: Isopropylboronic acid is used as a reagent in Suzuki-Miyaura type couple reactions . This is a type of cross-coupling reaction that forms a carbon-carbon bond .
- Methods of Application: The reaction typically involves a palladium catalyst, an organoborane (like Isopropylboronic acid), and a halide or triflate under basic conditions .
- Results or Outcomes: The outcome of this reaction is the formation of a new compound, often used to produce conjugated systems of alkenes, styrenes, or biaryl compounds .
-
Alkylation-Hydride Reduction Sequence
- Scientific Field: Organic Chemistry .
- Application Summary: Isopropylboronic acid is involved in alkylation-hydride reduction sequences . This is a sequence of reactions that involves the addition of an alkyl group to a molecule followed by a reduction .
- Methods of Application: The specific procedures can vary, but generally, the reaction involves the use of Isopropylboronic acid and another organic compound under certain conditions .
- Results or Outcomes: The outcome of this reaction is the formation of a new compound through the addition of an alkyl group and a subsequent reduction .
-
Sensing Applications
- Scientific Field: Analytical Chemistry .
- Application Summary: Boronic acids, including Isopropylboronic acid, are increasingly utilized in diverse areas of research, including various sensing applications . They can form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc., which leads to their utility in various sensing applications .
- Methods of Application: The specific procedures can vary, but generally, the reaction involves the use of Isopropylboronic acid and a molecule with vicinal (1,2) or occasionally (1,3) substituted Lewis base donors (alcohol, amine, carboxylate) .
- Results or Outcomes: The outcome of this application is the detection of specific molecules, such as sugars or amino acids, through the formation of a complex with the boronic acid .
-
C-H Activation for Arylations and Alkylations
- Scientific Field: Organic Chemistry .
- Application Summary: Isopropylboronic acid is used as a reagent in C-H activation for arylations and alkylations . This is a type of reaction that forms a carbon-carbon bond .
- Methods of Application: The reaction typically involves a palladium catalyst, an organoborane (like Isopropylboronic acid), and a halide or triflate under basic conditions .
- Results or Outcomes: The outcome of this reaction is the formation of a new compound, often used to produce conjugated systems of alkenes, styrenes, or biaryl compounds .
安全和危害
未来方向
属性
IUPAC Name |
propan-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9BO2/c1-3(2)4(5)6/h3,5-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPHSSYCQCBJAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370481 | |
| Record name | Isopropylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropylboronic acid | |
CAS RN |
80041-89-0 | |
| Record name | Isopropylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPROPYLBORONIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





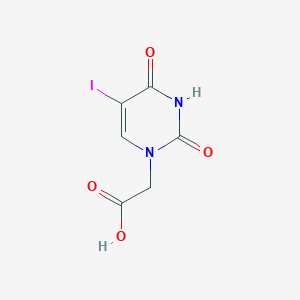
![3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1301926.png)

